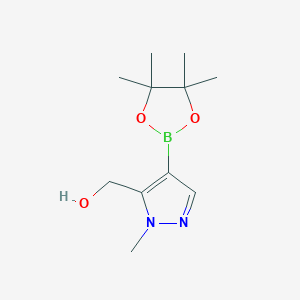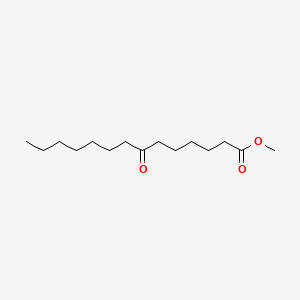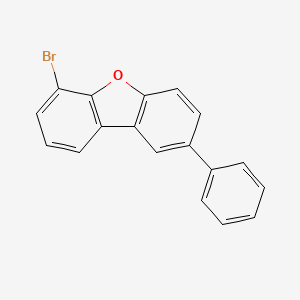
3-Fluoro-4-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of both fluorine and nitro groups in the compound makes it particularly interesting for research due to the unique chemical properties these groups impart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the indazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be employed to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-4-nitro-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile.
Oxidation: Oxidized derivatives of the indazole ring.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of dyes and pigments due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1H-indazole
- 4-Nitro-1H-indazole
- 3-Amino-4-nitro-1H-indazole
Uniqueness
3-Fluoro-4-nitro-1H-indazole is unique due to the simultaneous presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C7H4FN3O2 |
|---|---|
Molekulargewicht |
181.12 g/mol |
IUPAC-Name |
3-fluoro-4-nitro-2H-indazole |
InChI |
InChI=1S/C7H4FN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) |
InChI-Schlüssel |
OKYZDSUIHBJVMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)










![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
